molecular formula C15H26ClN B15195810 Piperidine, 1-(2-adamantyl)-, hydrochloride CAS No. 52917-78-9

Piperidine, 1-(2-adamantyl)-, hydrochloride

Cat. No.: B15195810
CAS No.: 52917-78-9
M. Wt: 255.82 g/mol
InChI Key: ZUYGIZBVJHFWRJ-UHFFFAOYSA-N
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Description

Piperidine, 1-(2-adamantyl)-, hydrochloride is a chemical compound that features a piperidine ring substituted with an adamantyl group at the nitrogen atom. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications. The adamantyl group, derived from adamantane, is known for its rigidity and bulkiness, which can influence the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(2-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperidine under acidic conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise control of temperature and pressure can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-adamantyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxyl or carbonyl derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield adamantyl ketones or alcohols, while substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

Piperidine, 1-(2-adamantyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of polymers and other materials that benefit from the rigidity and stability of the adamantyl group.

Mechanism of Action

The mechanism of action of piperidine, 1-(2-adamantyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group can enhance binding affinity and selectivity by providing steric hindrance and increasing lipophilicity. This can lead to more effective inhibition or activation of the target, depending on the desired outcome.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Another adamantane derivative used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease, it also features an adamantyl group.

    Rimantadine: Similar to amantadine, used as an antiviral.

Uniqueness

Piperidine, 1-(2-adamantyl)-, hydrochloride is unique due to the combination of the piperidine ring and the adamantyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, particularly in the development of new pharmaceuticals and materials.

Properties

CAS No.

52917-78-9

Molecular Formula

C15H26ClN

Molecular Weight

255.82 g/mol

IUPAC Name

1-(2-adamantyl)piperidine;hydrochloride

InChI

InChI=1S/C15H25N.ClH/c1-2-4-16(5-3-1)15-13-7-11-6-12(9-13)10-14(15)8-11;/h11-15H,1-10H2;1H

InChI Key

ZUYGIZBVJHFWRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2C3CC4CC(C3)CC2C4.Cl

Origin of Product

United States

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